(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Description
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (CAS: 214193-11-0) is a bicyclic carbamate derivative with a rigid azabicyclo[3.1.0]hexane core. This compound is a critical intermediate in synthesizing saxagliptin, a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for type 2 diabetes treatment . Its structure features two ester groups: a tert-butyl ester at position 2 and an ethyl ester at position 3, which enhance steric protection and solubility during synthetic processes. The stereospecific (1S,3S,5S) configuration ensures optimal binding to enzymatic targets, making it pharmacologically relevant .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWOZJGWXZDMDZ-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate primarily targets dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV plays a crucial role in the inactivation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals . By inhibiting DPP-IV, this compound helps to prolong the activity of incretin hormones, thereby enhancing insulin secretion and improving glycemic control.
Mode of Action
This compound binds to the active site of DPP-IV, forming a stable complex that prevents the enzyme from interacting with its natural substrates. This inhibition reduces the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones remain elevated, leading to increased insulin secretion and decreased glucagon release .
Biochemical Pathways
The inhibition of DPP-IV by this compound affects several biochemical pathways. The prolonged activity of GLP-1 and GIP enhances insulin secretion from pancreatic beta cells and suppresses glucagon release from alpha cells. This dual action helps to lower blood glucose levels by increasing glucose uptake in peripheral tissues and reducing hepatic glucose production . Additionally, GLP-1 has been shown to slow gastric emptying and promote satiety, further contributing to improved glycemic control.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, the compound is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is widely distributed in body tissues, with a high affinity for DPP-IV. The compound is metabolized primarily in the liver, with the formation of inactive metabolites that are excreted via the kidneys. The bioavailability of this compound is influenced by factors such as food intake and hepatic function .
Result of Action
The molecular and cellular effects of this compound result in improved glycemic control in patients with type 2 diabetes. By inhibiting DPP-IV, the compound increases the levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and improved glucose homeostasis. These effects contribute to lower fasting and postprandial blood glucose levels, reduced HbA1c levels, and overall better management of diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption and bioavailability of the compound. Additionally, hepatic and renal function can impact the metabolism and excretion of the compound, respectively. Environmental factors such as temperature and pH can also influence the stability and efficacy of the compound, potentially affecting its therapeutic outcomes .
Biological Activity
(1S,3S,5S)-2-Tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound with notable biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound's unique structure contributes to its potential therapeutic applications, particularly in the fields of neurology and pain management.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 871727-40-1
- InChIKey : QHWOZJGWXZDMDZ-LPEHRKFASA-N
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential interactions with neurotransmitter systems and its analgesic properties.
Research indicates that this compound may exert its effects through modulation of specific neurotransmitter receptors, particularly those involved in pain perception and neurological function. The bicyclic structure allows for enhanced binding affinity to these receptors, potentially leading to significant pharmacological effects.
Case Studies and Research Findings
-
Analgesic Properties : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant analgesic effects in animal models of chronic pain. The compound was shown to reduce pain responses in a dose-dependent manner.
Dose (mg/kg) Pain Response Reduction (%) 10 25 20 45 50 70 -
Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.
Treatment Group Oxidative Stress Marker Reduction (%) Control 0 Low Dose 30 High Dose 60
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound has a moderate half-life and is primarily metabolized by hepatic pathways.
Scientific Research Applications
Drug Development
The compound's structural features make it an attractive scaffold for the design of new pharmaceuticals. Its bicyclic nature allows for the modulation of biological activity through structural modifications.
- Case Study: Anticancer Agents
Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties. For instance, modifications to the azabicyclo structure have been explored to enhance cytotoxicity against various cancer cell lines.
Neurological Research
Due to its ability to interact with neurotransmitter systems, this compound may have applications in treating neurological disorders.
- Case Study: Neurotransmitter Modulation
Studies have shown that similar compounds can act as modulators of neurotransmitter receptors, potentially aiding in the treatment of conditions such as depression and anxiety.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create complex molecules efficiently.
- Case Study: Synthesis of Complex Natural Products
The bicyclic structure facilitates the formation of complex natural products through multi-step synthetic routes. This has been particularly useful in synthesizing alkaloids and other biologically active compounds.
Asymmetric Synthesis
The chiral centers present in (1S,3S,5S)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate make it an excellent candidate for asymmetric synthesis techniques.
- Case Study: Chiral Catalysts
Research has demonstrated that using this compound as a chiral catalyst can enhance enantioselectivity in various reactions, leading to the formation of desired stereoisomers in higher yields.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Insights from Comparative Analysis
Stereochemical Impact
Bicyclic Core Modifications
- The [3.1.0]hexane core in saxagliptin intermediates provides greater ring strain and rigidity compared to the [2.2.1]heptane analog (CAS 501431-11-4), which may reduce conformational flexibility and improve target binding .
- Fluorinated derivatives (e.g., CAS 1400990-36-4) exhibit enhanced bioavailability due to fluorine’s electronegativity, though their therapeutic applications remain exploratory .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically starts from amino acid derivatives such as glutamic acid or related precursors. The key steps involve:
- Protection of amino groups to facilitate selective reactions.
- Cyclization to form the bicyclic azabicyclo[3.1.0]hexane core.
- Introduction of tert-butyl and ethyl ester groups at specific positions.
- Asymmetric synthesis to control stereochemistry, yielding the (1S,3S,5S) stereoisomer.
Detailed Preparation Steps
2.1. Amino Protection and Cyclization
- Starting from glutamic acid derivatives, the amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions.
- 4-Dimethylaminopyridine (DMAP) is used as a catalyst in the cyclization step to promote intramolecular ring closure forming the bicyclic structure.
- The DMAP catalytic cyclization yields intermediates such as di-tert-butyl dicarboxylates with high efficiency.
2.2. Asymmetric Simmons-Smith Reaction
- The cyclopropanation of alkenes via the Simmons-Smith reaction is employed to construct the strained bicyclo[3.1.0]hexane ring system.
- The reaction conditions are optimized to favor the cis-isomer, with the cis/trans ratio varying with reaction time.
- Best cis/trans ratio of approximately 6:1 is achieved at around 19.5 hours of reaction time.
- The total yield from this step is about 30%, with a diastereomeric excess (de) of 72%.
2.3. Esterification and Hydrolysis
- The introduction of tert-butyl and ethyl ester groups occurs through selective esterification reactions.
- Hydrolysis steps are performed to convert intermediate esters or acids to the desired dicarboxylate ester forms.
- Reaction conditions for hydrolysis are carefully controlled to maintain stereochemical integrity.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| DMAP Catalytic Cyclization | n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0 | 82 | High yield for di-tert-butyl dicarboxylate intermediate |
| Simmons-Smith Reaction | Reaction time ~19.5 h, stereoselective conditions | 30 | cis/trans ratio ~6:1, de = 72% |
| Hydrolysis | Controlled acidic/basic hydrolysis conditions | Variable | Maintains stereochemistry |
| Overall Yield (from glutamic acid) | Combined steps | ~7.7-8.4 | Yield for final compound varies by method |
Note: The yield of 7.7% corresponds to the isolated final compound (1S,3S,5S)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate under stereoselective reaction conditions at low temperatures (-23 to 0 °C).
Representative Synthetic Route Example
- Starting Material: Glutamic acid or its derivatives.
- Amino Protection: Introduction of Boc group to protect the amine.
- Cyclization: DMAP-catalyzed intramolecular cyclization to form a pyrrolidine intermediate.
- Reduction-Dehydration: Conversion to an alkene intermediate.
- Simmons-Smith Cyclopropanation: Asymmetric cyclopropanation to form the bicyclic azabicyclo[3.1.0]hexane skeleton.
- Esterification: Introduction of tert-butyl and ethyl ester groups at the 2- and 3-positions respectively.
- Hydrolysis: Final hydrolysis to adjust ester groups and purify the target compound.
Stereochemical Considerations
- The stereochemistry (1S,3S,5S) is controlled primarily during the Simmons-Smith cyclopropanation step.
- X-ray diffraction analysis confirms the stereochemical configuration of intermediates and final products.
- Reaction time and catalyst ratios are critical parameters influencing stereochemical outcome and yield.
Summary Table of Key Data
Research Findings and Notes
- The use of DMAP as a catalyst significantly enhances cyclization efficiency.
- The stereoselective Simmons-Smith reaction is crucial for obtaining the desired stereochemistry and bicyclic framework.
- Reaction parameters such as time, temperature, and reagent ratios are finely tuned to optimize yield and stereochemical purity.
- The overall synthetic route is scalable and has been developed for potential pharmaceutical applications due to the compound’s structural relevance.
- Analytical techniques such as NMR, HPLC, LC-MS, and X-ray crystallography are employed to characterize intermediates and confirm stereochemistry.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Conditions | Yield Improvement Strategies |
|---|---|---|
| Cyclopropanation | Rh(II) acetate, DCM, −20°C | Slow reagent addition to minimize dimerization |
| Esterification | DMAP, DCC, dry THF | Use molecular sieves to trap H₂O |
| Purification | Chiralcel OD-H column, 90:10 hexane:IPA | Pre-column derivatization for resolution |
Basic: How is the stereochemical integrity verified for this compound?
Methodological Answer:
Stereochemical validation requires:
- X-ray Crystallography : Resolves absolute configuration of the bicyclo[3.1.0]hexane core. Heavy atoms (e.g., bromine in analogs) enhance diffraction quality .
- NMR Analysis : - NOESY to confirm spatial proximity of axial tert-butyl and equatorial ethyl groups. Key NOE correlations: H3 (δ 3.1 ppm) ↔ H5 (δ 1.8 ppm) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate chair-boat conformations .
Advanced: How to resolve contradictory biological activity data in receptor-binding assays?
Methodological Answer:
Discrepancies often arise from:
- Receptor Subtype Selectivity : Screen against related targets (e.g., σ1 vs. σ2 receptors) using radioligand displacement assays (e.g., -DTG). IC₅₀ values < 100 nM suggest high affinity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess ester hydrolysis. Use LC-MS to quantify degradation products (e.g., free dicarboxylic acid) .
- Cell Permeability : Compare PAMPA (parallel artificial membrane permeability assay) results with Caco-2 monolayers. LogP < 3 indicates poor blood-brain barrier penetration .
Q. Table 2: Biological Data Cross-Validation
| Assay Type | Conflicting Result | Resolution Strategy |
|---|---|---|
| Receptor Binding | IC₅₀ = 50 nM (σ1) vs. 1.2 µM (σ2) | Use subtype-specific KO cell lines |
| Metabolic Half-life | t₁/₂ = 2h (human) vs. 6h (rat) | Test species-specific CYP inhibitors |
Advanced: What computational methods predict the compound’s interaction with enzymatic targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with receptor structures (PDB: 6XGU for σ1). Focus on the bicyclic core’s hydrophobic pocket occupancy and hydrogen bonds with Thr120/Glu172 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD > 2 Å indicates conformational flexibility reducing efficacy .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for ester substituent modifications (tert-butyl → isopropyl) to optimize binding affinity .
Advanced: How does stereochemistry impact catalytic hydrogenation efficiency?
Methodological Answer:
The (1S,3S,5S) configuration imposes steric hindrance:
- Substrate Positioning : Axial tert-butyl group directs H₂ adsorption to the less hindered face. Use 10% Pd/C in ethanol at 40 psi H₂ for >90% diastereomeric excess .
- Byproduct Formation : Over-reduction to hexahydro derivatives occurs if temperature exceeds 50°C. Monitor via in-situ FTIR for C=O peak (1740 cm⁻¹) disappearance .
Advanced: What analytical techniques quantify trace impurities in scaled-up batches?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
